Molecular Weight and Formula Differentiation
The defining feature of this conjugate is its cyclopropane-fused (S,R,S)-AHPC core, which distinguishes it from common analogs like (S,R,S)-AHPC-Me . While direct biological activity is unreported, the cyclopropane group is a well-established structural motif used in medicinal chemistry to improve target binding by rigidifying the ligand and filling hydrophobic pockets, which can enhance potency and selectivity [1]. This is in contrast to the more flexible, non-cyclopropane (S,R,S)-AHPC ligands, such as (S,R,S)-AHPC-Me . This structural rigidity in the E3 ligase-binding warhead may translate to more defined and potentially more stable ternary complex geometries with the target protein of interest (POI), a critical determinant of PROTAC efficacy and cooperativity [2].
| Evidence Dimension | Molecular structure / Rigidity |
|---|---|
| Target Compound Data | Cyclopropane-(S,R,S)-AHPC core (C24H32N4O3S) |
| Comparator Or Baseline | (S,R,S)-AHPC-Me (C23H30N4O3S) |
| Quantified Difference | Presence of cyclopropane ring; molecular weight 456.60 g/mol (target) vs. 434.55 g/mol (comparator) |
| Conditions | N/A (Structural comparison) |
Why This Matters
For PROTAC design, the distinct rigidity and spatial orientation of the E3 ligase ligand can critically influence ternary complex cooperativity and degradation efficiency, making this conjugate a non-substitutable tool for structure-activity relationship (SAR) studies.
- [1] Talele, T. T. (2016). The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. View Source
- [2] Roy, M. J., et al. (2019). Characterizing the Cooperative Effect of PROTAC Systems with End-Point Binding Free Energy Calculation. Journal of Medicinal Chemistry. https://doi.org/10.1021/acs.jmedchem.7b00675 View Source
